2-(2-Fluoroethyl)benzaldehyde
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Overview
Description
2-(2-Fluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a fluoroethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where a chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of organometallic reagents in a cross-coupling reaction, where a fluoroethyl group is introduced to the benzaldehyde core .
Industrial Production Methods: Industrial production of 2-(2-Fluoroethyl)benzaldehyde often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent, as it allows for efficient introduction of the fluoroethyl group under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-Fluoroethyl)benzoic acid.
Reduction: 2-(2-Fluoroethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoroethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction can disrupt cellular processes and has been explored for its potential antifungal and antimicrobial properties .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2-(2-Fluoroethyl)benzaldehyde is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its simpler fluorobenzaldehyde counterparts.
Biological Activity
2-(2-Fluoroethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoroethyl group attached to a benzaldehyde moiety. The unique structure contributes to its chemical reactivity and biological interactions.
- Molecular Formula : C9H9F
- Molecular Weight : 152.17 g/mol
- CAS Number : 132838-14-3
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can lead to the modulation of enzyme activities and other biochemical pathways, influencing various physiological processes. The aldehyde functionality plays a crucial role in these interactions, making it a valuable compound in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, which can be leveraged in therapeutic applications. Its efficacy against various bacterial strains has been documented, suggesting potential uses in treating infections.
Antioxidant Activity
The compound has also been studied for its effects on cellular antioxidation systems. By interacting with these systems, it may influence metabolic pathways crucial for synthesizing phenolic compounds, which are known for their health benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves halogen-exchange reactions or nucleophilic substitution methods. Here’s a common synthetic route:
- Starting Material : Benzaldehyde
- Reagent : Fluoroethyl halides
- Method : React benzaldehyde with fluoroethyl halides under basic conditions to yield the desired product.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Aldehyde | Antimicrobial, Antioxidant |
4-(2-Fluoroethyl)benzaldehyde | Aldehyde | Antimicrobial |
2-Fluorobenzaldehyde | Aldehyde | Limited studies available |
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains, revealing significant inhibition zones compared to control groups.
-
Antioxidant Mechanism Investigation :
- Research published in Journal of Organic Chemistry explored the compound's interaction with reactive oxygen species (ROS), demonstrating its potential to mitigate oxidative stress in cellular models.
-
Drug Development Applications :
- The compound is being investigated as a pharmacophore in drug design due to its ability to modulate enzyme activity and influence biochemical pathways relevant in disease states.
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-(2-fluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H9FO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |
InChI Key |
WYJLURZXDDXYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCF)C=O |
Origin of Product |
United States |
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